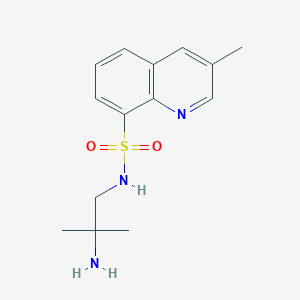
1-N-(5-chloropyrimidin-2-yl)-2-ethylbutane-1,2-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-N-(5-chloropyrimidin-2-yl)-2-ethylbutane-1,2-diamine, also known as CPB-EBD, is a chemical compound that has gained significant attention in the field of scientific research. It belongs to the class of small molecule inhibitors and has been extensively studied for its potential therapeutic applications.
作用机制
1-N-(5-chloropyrimidin-2-yl)-2-ethylbutane-1,2-diamine exerts its pharmacological effects by selectively targeting and inhibiting the activity of certain enzymes and signaling pathways. It has been shown to inhibit the activity of protein kinases such as Aurora kinases and receptor tyrosine kinases like EGFR and HER2. 1-N-(5-chloropyrimidin-2-yl)-2-ethylbutane-1,2-diamine has also been found to inhibit the activity of certain transcription factors like NF-kB and STAT3, which are involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
1-N-(5-chloropyrimidin-2-yl)-2-ethylbutane-1,2-diamine has been shown to have various biochemical and physiological effects on cells and tissues. It has been found to induce cell cycle arrest and apoptosis in cancer cells by inhibiting the activity of Aurora kinases. 1-N-(5-chloropyrimidin-2-yl)-2-ethylbutane-1,2-diamine has also been shown to inhibit the migration and invasion of cancer cells by suppressing the activity of EGFR and HER2. In addition, 1-N-(5-chloropyrimidin-2-yl)-2-ethylbutane-1,2-diamine has been found to have anti-inflammatory and neuroprotective effects by inhibiting the activity of NF-kB and STAT3.
实验室实验的优点和局限性
The advantages of using 1-N-(5-chloropyrimidin-2-yl)-2-ethylbutane-1,2-diamine in lab experiments include its selectivity and potency in inhibiting specific enzymes and signaling pathways. 1-N-(5-chloropyrimidin-2-yl)-2-ethylbutane-1,2-diamine has also been found to have low toxicity and good pharmacokinetic properties, making it a promising candidate for further development as a therapeutic agent. However, the limitations of using 1-N-(5-chloropyrimidin-2-yl)-2-ethylbutane-1,2-diamine in lab experiments include its high cost and limited availability, which may hinder its widespread use in research.
未来方向
There are several future directions for the research and development of 1-N-(5-chloropyrimidin-2-yl)-2-ethylbutane-1,2-diamine. One direction is to explore its potential therapeutic applications in other diseases such as autoimmune disorders and infectious diseases. Another direction is to develop more potent and selective derivatives of 1-N-(5-chloropyrimidin-2-yl)-2-ethylbutane-1,2-diamine that can overcome its limitations and improve its efficacy. Furthermore, the use of 1-N-(5-chloropyrimidin-2-yl)-2-ethylbutane-1,2-diamine in combination with other drugs or therapies may also be explored to enhance its therapeutic effects.
合成方法
1-N-(5-chloropyrimidin-2-yl)-2-ethylbutane-1,2-diamine can be synthesized using a multistep process that involves the reaction of 5-chloropyrimidine-2-carboxylic acid with 2-amino-3-ethyl-1-butanol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with a reducing agent like sodium borohydride to obtain the final product.
科学研究应用
1-N-(5-chloropyrimidin-2-yl)-2-ethylbutane-1,2-diamine has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. It has been shown to inhibit the activity of certain enzymes and signaling pathways that are involved in the pathogenesis of these diseases. 1-N-(5-chloropyrimidin-2-yl)-2-ethylbutane-1,2-diamine has been found to be particularly effective in inhibiting the growth and proliferation of cancer cells in vitro and in vivo.
属性
IUPAC Name |
1-N-(5-chloropyrimidin-2-yl)-2-ethylbutane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17ClN4/c1-3-10(12,4-2)7-15-9-13-5-8(11)6-14-9/h5-6H,3-4,7,12H2,1-2H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYEKLSWRBURRIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(CNC1=NC=C(C=N1)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2,5-dimethylphenyl)-N-[6-(methylamino)pyridin-3-yl]acetamide](/img/structure/B6646349.png)

![N-[[1-(dimethylamino)cyclopentyl]methyl]-1H-indazole-3-carboxamide](/img/structure/B6646360.png)

![2-[(2-Methylcyclopropanecarbonyl)amino]-2-thiophen-2-ylacetic acid](/img/structure/B6646371.png)
![4-[(4-Bromo-1-ethylpyrrole-2-carbonyl)amino]oxane-4-carboxylic acid](/img/structure/B6646380.png)
![4-(Imidazo[1,2-a]pyridine-2-carbonylamino)oxane-4-carboxylic acid](/img/structure/B6646381.png)
![4-[[2-(4-Chlorophenyl)acetyl]amino]oxane-4-carboxylic acid](/img/structure/B6646386.png)
![4-amino-N-[1-(2,4-dimethylphenyl)ethyl]oxane-4-carboxamide](/img/structure/B6646387.png)
![5-(Bicyclo[2.2.1]hept-5-ene-2-carbonylamino)-2-bromobenzoic acid](/img/structure/B6646394.png)


![1-[5-[(3S)-3-aminopyrrolidin-1-yl]sulfonyl-2,3-dihydroindol-1-yl]ethanone](/img/structure/B6646419.png)
